Unveiling Hypochlorous Acid: A Technical Guide to the EtS-DMAB Probe
Unveiling Hypochlorous Acid: A Technical Guide to the EtS-DMAB Probe
For Immediate Release
Shanghai, China – November 27, 2025 – A detailed technical guide on the fluorescent probe EtS-DMAB, also known as HClO-green, offers researchers, scientists, and drug development professionals a comprehensive understanding of its principles and applications in the detection of hypochlorous acid (HOCl). This guide provides an in-depth look at the probe's mechanism, quantitative performance, and detailed experimental protocols for its use in both in vitro and cellular environments.
Hypochlorous acid is a potent reactive oxygen species (ROS) that plays a critical role in the innate immune system's defense against pathogens. However, its overproduction is implicated in a range of inflammatory diseases, making its precise detection crucial for both fundamental research and therapeutic development. EtS-DMAB has emerged as a valuable tool for this purpose, offering high selectivity and a clear "turn-on" fluorescent signal in the presence of HOCl.
Core Principle of HOCl Detection
The EtS-DMAB probe is built upon a benzofurazan (NBD) fluorophore, a platform known for its favorable photophysical properties. The probe's selectivity for HOCl is conferred by a strategically incorporated thioether group. In its native state, the EtS-DMAB molecule exhibits minimal fluorescence. However, upon reaction with hypochlorous acid, the thioether moiety is specifically oxidized to a sulfoxide.[1] This chemical transformation triggers a significant increase in the fluorescence intensity of the NBD core, resulting in a "turn-on" response with a large Stokes shift of approximately 170 nm.[1][2]
The reaction mechanism is a key aspect of the probe's utility. The high selectivity of the thioether oxidation by HOCl over other biologically relevant ROS ensures that the fluorescent signal is a specific indicator of hypochlorous acid presence.
Quantitative Performance Data
The photophysical and analytical performance of EtS-DMAB has been characterized to provide a quantitative basis for its application. The key parameters are summarized below, offering a clear comparison of the probe's properties before and after interaction with HOCl.
| Parameter | EtS-DMAB (Probe) | Oxidized EtS-DMAB (Product) | Reference |
| Excitation Wavelength (λex) | ~440 nm | ~440 nm | [3][4] |
| Emission Wavelength (λem) | - (Negligible) | ~610 nm | |
| Stokes Shift | - | ~170 nm | |
| Fluorescence Quantum Yield (Φ) | Low | Significantly Higher | |
| Color of Fluorescence | - | Green | |
| Selectivity | High for HOCl over other ROS | - |
Detailed Experimental Protocols
For researchers aiming to utilize EtS-DMAB, the following provides a foundational experimental workflow. Specific concentrations and incubation times may require optimization based on the experimental system.
In Vitro HOCl Detection
This protocol outlines the general steps for detecting HOCl in an aqueous solution.
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Reagent Preparation:
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Prepare a stock solution of EtS-DMAB (e.g., 1 mM in DMSO).
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Prepare a standard solution of HOCl. The concentration of commercial sodium hypochlorite solutions can be determined by measuring the absorbance at 292 nm (ε = 350 M⁻¹cm⁻¹).
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Prepare the desired buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
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Assay Procedure:
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Dilute the EtS-DMAB stock solution in the buffer to the final working concentration (e.g., 5-10 µM).
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Add varying concentrations of HOCl to the probe solution.
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Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the reaction to complete.
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Measure the fluorescence intensity using a fluorometer with excitation set at approximately 440 nm and emission recorded around 610 nm.
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Data Analysis:
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Plot the fluorescence intensity as a function of HOCl concentration to generate a calibration curve.
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The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3).
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Cellular Imaging of Exogenous and Endogenous HOCl
This protocol provides a general guideline for imaging HOCl in living cells using fluorescence microscopy.
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Cell Culture and Plating:
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Culture the cells of interest in an appropriate medium and conditions.
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Seed the cells onto a suitable imaging plate (e.g., glass-bottom dish) and allow them to adhere overnight.
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Probe Loading:
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Wash the cells with serum-free medium or PBS.
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Incubate the cells with a solution of EtS-DMAB (e.g., 5-10 µM in serum-free medium) for a specified duration (e.g., 30 minutes) at 37°C.
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Wash the cells gently with PBS to remove any excess probe.
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Induction/Treatment:
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For endogenous HOCl detection: Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA) for macrophages) for the desired time.
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For exogenous HOCl detection: Treat the cells with a known concentration of HOCl for a short period.
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Fluorescence Imaging:
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Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the oxidized probe (Ex: ~440 nm, Em: ~610 nm).
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Acquire images and analyze the fluorescence intensity in the cells to determine the relative levels of HOCl.
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This comprehensive guide serves as a valuable resource for the scientific community, facilitating the accurate and reliable detection of hypochlorous acid in a variety of research contexts. The detailed information on the EtS-DMAB probe will aid in advancing our understanding of the roles of HOCl in health and disease.
